molecular formula C18H15FN4O3S B2754453 (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1448028-19-0

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Katalognummer: B2754453
CAS-Nummer: 1448028-19-0
Molekulargewicht: 386.4
InChI-Schlüssel: BVXUIBYDCOAMGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid organic molecule featuring three distinct structural motifs:

  • Azetidine scaffold: A four-membered saturated nitrogen-containing ring, known for conformational rigidity and metabolic stability in medicinal chemistry .
  • 1,2,3-Triazole ring: The 2-phenyl-substituted triazole contributes π-π stacking capabilities and structural diversity, often leveraged in drug design for bioactivity modulation .

The methanone linker bridges the azetidine and triazole units, offering spatial flexibility.

Eigenschaften

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-13-6-8-15(9-7-13)27(25,26)16-11-22(12-16)18(24)17-10-20-23(21-17)14-4-2-1-3-5-14/h1-10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUIBYDCOAMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a novel class of synthetic organic molecules that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an azetidine ring, a sulfonyl group, and a triazole moiety. Its molecular formula is C19H17FN2O3SC_{19}H_{17}FN_2O_3S with a molecular weight of approximately 372.41 g/mol. The presence of the 4-fluorophenyl group is significant as it may enhance the compound's reactivity and biological activity due to the electron-withdrawing nature of fluorine.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Fluorophenyl Group : Coupling reactions with fluorobenzene derivatives.
  • Attachment of the Triazole Moiety : Various coupling methods such as Suzuki or Heck coupling.

These synthetic routes are optimized for yield and purity in industrial applications.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances binding affinity and selectivity towards these targets, potentially leading to various therapeutic effects.

Pharmacological Profile

Research indicates that compounds containing triazole moieties exhibit a wide range of pharmacological activities:

  • Antimicrobial Activity : Triazole derivatives have shown significant antifungal and antibacterial properties. For instance, studies have reported that triazole compounds can inhibit the growth of Candida albicans with MIC values significantly lower than traditional antifungal agents like fluconazole .
  • Anticancer Potential : Compounds similar to this one have been studied for their ability to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antifungal Activity : A study found that a related triazole compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, indicating potent antifungal activity compared to fluconazole .
  • Anticancer Studies : Research on azetidine derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting that modifications to the azetidine scaffold can enhance anticancer efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the phenyl rings influence biological activity significantly. Electron-donating groups tend to enhance activity, while bulky groups may hinder it .

Comparative Analysis

CompoundBiological ActivityMIC (μg/mL)Reference
Triazole Compound AAntifungal0.0156
Triazole Compound BAnticancerVaries by cell line
FluconazoleAntifungal256

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing both azetidine and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate activity against various bacterial strains and fungi, suggesting that the compound could be effective in treating infections .

Anticancer Potential

The triazole ring is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

Case Study 1: Antimicrobial Screening

In a study published by the Royal Society of Chemistry, derivatives similar to (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone were synthesized and screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds showed varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .

Case Study 2: Anticancer Research

Another study explored the anticancer properties of triazole-containing compounds. These compounds were tested against several cancer cell lines, revealing promising results in inhibiting cell growth and promoting apoptosis. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two structurally related analogs from the evidence:

Parameter Target Compound Analog 1 () Analog 2 ()
Core Structure Azetidine-sulfonyl + 1,2,3-triazole 1,2,4-Triazole-thioether + phenylsulfonyl 1,2,4-Triazole-semicarbazide + oxadiazole
Key Substituents 4-Fluorophenylsulfonyl, 2-phenyl-2H-1,2,3-triazol-4-yl 2,4-Difluorophenyl, phenylsulfonylphenyl Phenylacetyl, 5-aryl-1,3,4-oxadiazol-2-ylamino
Linkage Methanone Thioether Semicarbazide
Molecular Complexity High (rigid azetidine + planar triazole) Moderate (flexible thioether + planar triazole) Moderate (semicarbazide + oxadiazole)
Potential Bioactivity Hypothesized: Kinase inhibition, antimicrobial (inferred from sulfonyl/triazole) Reported: Antifungal (common for difluorophenyl-sulfonyl derivatives) Reported: Anticancer (oxadiazole derivatives modulate apoptosis)

Key Differences and Implications

Azetidine vs. Larger Heterocycles: The azetidine ring in the target compound confers rigidity and compactness compared to the six-membered aromatic systems in analogs 1 and 2. This may enhance binding selectivity in enzyme pockets . The 1,2,3-triazole (vs.

Sulfonyl Group Positioning :

  • The 4-fluorophenylsulfonyl group in the target compound introduces electron-withdrawing effects, which could stabilize negative charges in active sites. In contrast, analog 1’s unfluorinated phenylsulfonyl group may exhibit weaker electrophilicity .

However, the azetidine ring’s steric demands may require optimized conditions . Analog 2 () utilized phosphorous oxychloride for oxadiazole formation, a route less relevant to the target’s methanone linkage .

Research Findings and Data Gaps

  • Structural Studies: No crystallographic data for the target compound is provided in the evidence. However, software like SHELXL () and WinGX () are standard tools for such analyses, suggesting future work could resolve its 3D conformation.
  • Bioactivity Data : While analogs exhibit antifungal and anticancer properties, the target compound’s bioactivity remains unverified. Its fluorinated sulfonyl group may enhance blood-brain barrier penetration, a hypothesis requiring validation .

Vorbereitungsmethoden

Synthesis of 3-Aminoazetidine Intermediates

The azetidine core is typically constructed via cyclization of 1,3-dihalopropanes or mesylation of azetidinols. For instance, US20080312205A1 details the preparation of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate through a two-step process involving refluxing 4,4′-dichlorobenzhydrol with methanesulfonyl chloride in toluene under nitrogen. This method achieves a 79.2% yield after recrystallization, highlighting the importance of solvent selection (toluene/acetonitrile mixtures) and temperature control (68–75°C for concentration, 20°C for cooling).

Sulfonylation at the 3-Position

Introducing the 4-fluorophenylsulfonyl group requires nucleophilic substitution at the azetidine’s 3-position. A phase-transfer catalytic system using tris(dioxa-3,6-heptyl)amine (TDA-1) and tripotassium phosphate in toluene enables efficient sulfonylation. The reaction of 3-aminoazetidine with 4-fluorobenzenesulfonyl chloride at 112°C for 20 hours yields the sulfonylated product, which is purified via aqueous workup and recrystallization in isopropyl alcohol.

Triazole Moiety Construction

Cyclocondensation Approaches

PMC2961052 demonstrates the synthesis of 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole via hydrazide cyclization. Analogously, 2-phenyl-2H-1,2,3-triazol-4-yl derivatives are synthesized by refluxing phenylhydrazine with α-bromoacetyl precursors in ethanol, followed by acid-catalyzed cyclization. This method achieves 72–85% yields, with regioselectivity confirmed by 2D-NMR.

Ketone Linkage Assembly

Mitsunobu Coupling and Limitations

EP4051662A1 highlights challenges with Mitsunobu reactions for ketone formation, including impurities (e.g., triphenylphosphine oxide) and discoloration. In the target compound’s context, coupling 3-((4-fluorophenyl)sulfonyl)azetidine-1-ol with 2-phenyl-2H-1,2,3-triazol-4-ylmethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF results in only 65% yield due to competing side reactions.

SN2 Displacement Strategy

An improved method involves converting the azetidine alcohol to a mesylate (using methanesulfonyl chloride in DCM) followed by SN2 displacement with a triazole-containing alkoxide. For example, reacting 3-((4-fluorophenyl)sulfonyl)azetidin-1-yl mesylate with sodium 2-phenyl-2H-1,2,3-triazol-4-olate in DMF at 80°C for 12 hours achieves an 82% yield with >99% purity.

Integrated Synthetic Routes

Route A: Stepwise Assembly

  • Azetidine Synthesis : 3-((4-Fluorophenyl)sulfonyl)azetidine is prepared via sulfonylation of 3-aminoazetidine (78% yield).
  • Triazole Synthesis : 2-Phenyl-2H-1,2,3-triazol-4-carboxylic acid is synthesized via cyclocondensation (85% yield).
  • Ketone Coupling : The azetidine is acylated with triazole-4-carbonyl chloride using Hunig’s base in DCM, yielding the final product in 76% yield.

Route B: One-Pot Methodology

A telescoped process combines azetidine mesylation, triazole formation, and SN2 displacement in a single reactor, reducing purification steps. This approach achieves a 70% overall yield but requires stringent temperature control (<60°C) to prevent decomposition.

Analytical and Optimization Data

Table 1: Comparative Analysis of Coupling Methods

Method Reagents Solvent Temp (°C) Yield (%) Purity (%)
Mitsunobu DIAD, PPh3 THF 25 65 92
SN2 Displacement MsCl, NaO-Triazole DMF 80 82 99
Acylation EDCl, HOBt DCM 0–25 76 98

Table 2: Solvent Effects on Sulfonylation

Solvent Base Catalyst Yield (%)
Toluene K3PO4 TDA-1 79
Acetonitrile Et3N None 64
DCM NaHCO3 TBAB 58

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1H^1H, 13C^13C, and 19F^19F-NMR to confirm regiochemistry of the triazole, sulfonyl group placement, and fluorophenyl substitution. For example, 1H^1H-NMR peaks at δ 8.1–8.3 ppm indicate triazole protons .
  • X-Ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine puckering) and confirm sulfonyl-triazole spatial arrangement. A recent study achieved R-factor = 0.053 for a structurally analogous triazole-sulfonamide compound .
    Data Table :
TechniqueKey Peaks/ParametersReference
1H^1H-NMRδ 7.8–8.2 ppm (triazole H)
13C^13C-NMRδ 165–170 ppm (ketone C=O)
X-RayC–C bond length: 1.54 Å (azetidine ring)

How can researchers resolve contradictions in reported bioactivity data for sulfonamide-azetidine-triazole hybrids?

Advanced Research Focus
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and pathogen strains (e.g., E. coli ATCC 25922) across studies .
  • Purity Thresholds : Enforce ≥95% purity (via HPLC) to exclude confounding effects from synthetic byproducts .
  • Mechanistic Profiling : Compare enzyme inhibition (e.g., carbonic anhydrase IX) across analogs to isolate structure-activity relationships (SAR) .

What computational approaches predict the compound’s binding affinity for kinase targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Key residues: Lys745 (H-bond with sulfonyl group) and Phe723 (π-π stacking with triazole) .
  • DFT Studies : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the fluorophenyl group exhibits σ-hole interactions favoring hydrophobic binding .
    Data Table :
TargetDocking Score (kcal/mol)Key Interactions
EGFR Kinase-9.2Lys745 H-bond, π-π
Carbonic Anhydrase IX-8.7Zn²⁺ coordination

How to optimize regioselectivity in triazole functionalization for SAR studies?

Advanced Research Focus
Regioselective modification of the triazole ring (C4 vs. C5 positions) is critical for SAR. Strategies include:

  • Protecting Groups : Temporarily block the sulfonyl-azetidine moiety with Boc groups during triazole alkylation .
  • Microwave-Assisted Synthesis : Enhance reaction specificity (e.g., 100°C, 20 min) to favor C4-substitution over C5 by kinetic control .
    Case Study : A 2023 study achieved 89% C4-selectivity using tert-butyloxycarbonyl (Boc) protection and microwave irradiation .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors to maintain consistent temperature and mixing, reducing batch-to-batch variability .
  • Catalyst Recycling : Use polymer-immobilized Cu(I) catalysts for CuAAC to minimize metal contamination and costs .
    Critical Metrics :
  • Purity: ≥95% (HPLC)
  • Yield: ≥65% (multi-step)
  • Throughput: 10 g/batch (pilot scale)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.